molecular formula C18H17N3O3S B2836569 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1021206-53-0

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Katalognummer B2836569
CAS-Nummer: 1021206-53-0
Molekulargewicht: 355.41
InChI-Schlüssel: OZJDCQHYVYATKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of the atoms .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound, the products formed during the reaction, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, and reactivity with other substances. These properties can often be predicted based on the compound’s structure .

Wirkmechanismus

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide 41-2272 activates sGC by binding to the heme group of the enzyme, leading to a conformational change that increases the enzyme's catalytic activity. This activation of sGC leads to an increase in cGMP levels, which in turn activates downstream signaling pathways that mediate the physiological effects of the compound.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce vasodilation in isolated blood vessels, inhibit platelet aggregation, and relax smooth muscle cells. In vivo studies have shown that this compound 41-2272 can lower blood pressure in animal models of hypertension and reduce pulmonary arterial pressure in models of pulmonary hypertension.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide 41-2272 in lab experiments is its potency and selectivity for sGC. The compound has been shown to be highly effective at activating sGC in vitro and in vivo, making it a useful tool for studying the physiological effects of cGMP. However, one limitation of using this compound 41-2272 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide 41-2272. One area of interest is the development of more potent and selective sGC activators based on the structure of this compound 41-2272. Another area of research is the investigation of the compound's potential therapeutic applications, particularly in the treatment of cardiovascular and pulmonary diseases. Additionally, further studies are needed to fully elucidate the downstream signaling pathways that mediate the physiological effects of this compound 41-2272.

Synthesemethoden

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide 41-2272 involves the reaction of 2-(6-oxopyridazin-1(6H)-yl)ethylamine with 4-chloro-1,1'-biphenyl-4-sulfonamide in the presence of a base such as sodium hydride. The resulting product is then purified using column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide 41-2272 has been extensively studied for its potential applications in scientific research. The compound has been shown to activate sGC in a dose-dependent manner, leading to an increase in cGMP levels in cells. This increase in cGMP levels has been linked to a variety of physiological effects, including vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells.

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Eigenschaften

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-18-7-4-12-19-21(18)14-13-20-25(23,24)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-12,20H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJDCQHYVYATKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.